4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid
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Overview
Description
4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid is an organic compound with the molecular formula C13H10N2O5S. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a nitrobenzoyl group and a carboxylic acid group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid typically involves the nitration of a precursor compound followed by amide formation. One common method involves the nitration of 4-methylthiophene-2-carboxylic acid to introduce the nitro group, followed by the reaction with 3-nitrobenzoyl chloride to form the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Reduction of the nitro group: Forms 4-Methyl-3-[(3-aminobenzoyl)amino]-2-thiophenecarboxylic acid.
Reduction of the carboxylic acid group: Forms 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenemethanol.
Scientific Research Applications
4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitrobenzoic acid: Similar structure but lacks the thiophene ring.
3-Nitrobenzoyl chloride: Used as a precursor in the synthesis of the target compound.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the nitrobenzoyl group.
Uniqueness
4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid is unique due to the combination of the nitrobenzoyl group and the thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-3-[(3-nitrobenzoyl)amino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c1-7-6-21-11(13(17)18)10(7)14-12(16)8-3-2-4-9(5-8)15(19)20/h2-6H,1H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOPMXBHLASXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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